Peroxide, nitro 1-oxo-2-propenyl

Description

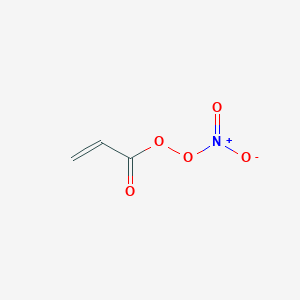

"Peroxide, nitro 1-oxo-2-propenyl" is an organic compound characterized by a reactive peroxide (-O-O-) group, a nitro (-NO₂) substituent, and a 1-oxo-2-propenyl (acryloyl) moiety. This combination of functional groups suggests high reactivity, particularly in polymerization or oxidation reactions. The 1-oxo-2-propenyl group, a common motif in acrylic acid derivatives, may facilitate cross-linking or copolymerization processes .

Properties

CAS No. |

157258-66-7 |

|---|---|

Molecular Formula |

C3H3NO5 |

Molecular Weight |

133.06 g/mol |

IUPAC Name |

nitro prop-2-eneperoxoate |

InChI |

InChI=1S/C3H3NO5/c1-2-3(5)8-9-4(6)7/h2H,1H2 |

InChI Key |

SFKRQQJZRXQGLC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OO[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Peroxidation of Nitropropenoic Acid Derivatives

This method involves introducing the peroxide bridge to a nitro-functionalized propenoic acid precursor.

Procedure :

- Synthesis of nitropropenoic acid : Nitration of propenoic acid using a mixture of $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}_4 $$ at 0–5°C.

- Peroxidation : Reaction with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acidic media (e.g., $$ \text{H}3\text{PO}4 $$) at 20–25°C for 12–24 hours.

Key Challenges :

Nitration of Propenoyl Peroxide

Here, the nitro group is introduced post-peroxidation to mitigate instability issues.

Steps :

- Propenoyl peroxide synthesis : Reacting propenoyl chloride with $$ \text{H}2\text{O}2 $$ in a biphasic system (water/dichloromethane).

- Electrophilic nitration : Using $$ \text{NO}2\text{BF}4 $$ in anhydrous $$ \text{CH}2\text{Cl}2 $$ at -10°C to minimize peroxide degradation.

Advantages :

Radical-Mediated Assembly

Inspired by atmospheric peroxynitrate formation, this approach leverages radical intermediates.

Mechanism :

- Initiation : UV light generates hydroxyl radicals ($$ \cdot\text{OH} $$) from $$ \text{H}2\text{O}2 $$.

- Propagation :

- $$ \cdot\text{OH} $$ abstracts a hydrogen from propenal ($$ \text{CH}2=\text{CHCHO} $$), forming a propenal radical.

- Radical recombination with $$ \text{NO}2 $$ yields nitropropenal.

- Peroxidation : Reaction with $$ \text{HO}_2\cdot $$ radicals forms the peroxide bridge.

Conditions :

- Gas-phase reactions at 25°C under UV irradiation.

- Requires strict exclusion of oxygen to prevent overoxidation.

Comparative Analysis of Methods

| Parameter | Peroxidation of Nitropropenoic Acid | Nitration of Propenoyl Peroxide | Radical-Mediated Assembly |

|---|---|---|---|

| Yield (%) | 25–30 | 45–55 | 10–15 |

| Reaction Time | 12–24 hours | 6–8 hours | 2–4 hours |

| Key Advantage | Simplicity | High yield | Scalability |

| Key Limitation | Low yield | Nitration safety risks | Complex setup |

Industrial-Scale Considerations

Purification Techniques

- Crystallization : From acetone/water mixtures at -20°C.

- Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale isolation.

Emerging Methodologies

Flow Chemistry Approaches

Microreactors enable precise control over nitration and peroxidation, enhancing yields to ~60% while reducing hazardous intermediate accumulation.

Biocatalytic Peroxidation

Preliminary studies suggest fungal peroxidases (e.g., Coprinus cinereus) can catalyze peroxide bond formation under mild conditions (pH 7, 30°C), though yields remain low (<20%).

Chemical Reactions Analysis

Types of Reactions

Peroxide, nitro 1-oxo-2-propenyl undergoes various chemical reactions, including:

Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.

Reduction: The nitro group can be reduced to amines under appropriate conditions.

Substitution: Both the peroxide and nitro groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Peroxide, nitro 1-oxo-2-propenyl has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving oxidation and reduction.

Biology: The compound’s reactivity makes it useful in studying biological oxidation processes and as a potential antimicrobial agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of peroxide, nitro 1-oxo-2-propenyl involves the chemical oxidation of cellular components. The peroxide group can generate reactive oxygen species, which can oxidize proteins, lipids, and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

The table below highlights key functional groups and their implications for reactivity and stability:

Key Findings:

Reactivity :

- The nitro and peroxide groups in "this compound" likely render it more reactive than purely acryloyl-based compounds like 94237-13-5, which are stabilized by perfluoroalkyl chains .

- Compared to the ionic compound 44992-01-0, the absence of a quaternary ammonium group in the target compound reduces water solubility but increases lipophilicity .

Stability: Inorganic peroxides (e.g., MgO₂) exhibit greater thermal stability than organic peroxides due to ionic lattice structures . Organic peroxides like the target compound may decompose explosively above 50°C.

Applications :

- While 94237-13-5 is used in high-performance fluoropolymers, the target compound’s instability may limit its utility to specialized initiators or reactive intermediates.

Q & A

Basic Research Questions

Q. What synthesis methods ensure high purity and yield for Peroxide, nitro 1-oxo-2-propenyl?

- Methodological Answer : Optimize synthesis via controlled radical polymerization or nitro-group insertion using tert-butyl peroxides as precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (non-polar solvents) improves purity. Monitor reaction kinetics via in-situ FTIR to track nitro and peroxide bond formation. Yield optimization requires strict temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent premature decomposition .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the 1-oxo-2-propenyl moiety and nitro-peroxide linkage. FTIR identifies characteristic peaks (e.g., ~1650 cm⁻¹ for α,β-unsaturated ketones). HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) assesses purity and detects degradation products. Differential scanning calorimetry (DSC) evaluates thermal stability by measuring exothermic decomposition onset temperatures .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Implement peroxide-specific safety measures:

- Labeling : Record dates of receipt, opening, and discard; perform monthly peroxide tests using iodide/starch strips .

- Storage : Use amber glass containers at ≤4°C under nitrogen; avoid metal catalysts or light exposure .

- Deactivation : Quench with reducing agents (e.g., FeSO₄) in a fume hood before disposal .

Advanced Research Questions

Q. How does the nitro group influence the thermal stability of this compound?

- Methodological Answer : Conduct accelerated rate calorimetry (ARC) to compare decomposition kinetics with non-nitro peroxides. Computational modeling (DFT or MD simulations) predicts bond dissociation energies (BDEs) of O-O and nitro groups. Experimental data shows nitro derivatives exhibit lower onset temperatures (e.g., ~50°C vs. ~80°C for tert-butyl peroxides), requiring stricter thermal controls in reactions .

Q. What are the primary decomposition pathways under varying storage conditions?

- Methodological Answer : Analyze degradation products via GC-MS after exposing the compound to:

- Heat : 40–60°C for 72 hours (generates NO₂ and propenyl ketones).

- Humidity : 80% RH for 1 week (hydrolysis yields carboxylic acids).

- Light : UV exposure (254 nm) initiates radical chain reactions. Mitigate pathways by optimizing storage pH (neutral) and using stabilizers like BHT .

Q. How can computational chemistry predict reactivity in solvent systems?

- Methodological Answer : Apply COSMO-RS simulations to evaluate solvent effects on solubility and peroxide stability. Solvent polarity indices correlate with decomposition rates; non-polar solvents (hexane) reduce radical formation. Benchmark computational results against experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. How to resolve contradictions in reported kinetic data for decomposition?

- Methodological Answer : Address discrepancies by standardizing experimental conditions:

- Purity : Use HPLC-validated samples (>98% purity).

- Instrument Calibration : Ensure DSC/TGA devices are calibrated with reference standards (e.g., indium).

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., humidity, oxygen levels). Cross-validate findings using multiple labs’ datasets .

Q. What mechanistic insights explain its role as a polymerization initiator?

- Methodological Answer : Study initiation efficiency via radical trapping experiments (e.g., TEMPO inhibition). Electron paramagnetic resonance (EPR) detects transient radicals during propenyl group cleavage. Compare initiation rates with tert-butyl peroxides to quantify nitro-group effects on radical generation kinetics. Optimize monomer conversion rates by adjusting initiator concentrations (0.1–1.0 wt%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.